Cas no 2072233-10-2 ((1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol)

(1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol is a heterocyclic compound featuring a pyrazole core linked to a piperidine moiety via a methylene bridge, with a hydroxymethyl substituent at the 3-position of the piperidine ring. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry, where it may serve as a key intermediate for bioactive molecules. The presence of both nitrogen-containing rings enhances its potential as a ligand or scaffold in drug discovery. The hydroxymethyl group offers a handle for further functionalization, enabling derivatization for tailored properties. Its well-defined stereochemistry and stability under standard conditions make it suitable for precise synthetic workflows.
(1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol structure
2072233-10-2 structure
Product Name:(1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol
CAS No:2072233-10-2
MF:C13H23N3O
MW:237.34122300148
CID:5043243
Update Time:2025-05-20

(1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol
    • [1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidin-3-yl]methanol
    • (1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol
    • Inchi: 1S/C13H23N3O/c1-10-13(11(2)15(3)14-10)8-16-6-4-5-12(7-16)9-17/h12,17H,4-9H2,1-3H3
    • InChI Key: KOZISWBMLBPQKA-UHFFFAOYSA-N
    • SMILES: OCC1CCCN(CC2C(C)=NN(C)C=2C)C1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 249
  • XLogP3: 0.9
  • Topological Polar Surface Area: 41.3

(1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol Pricemore >>

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Additional information on (1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol

Comprehensive Overview of (1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol (CAS No. 2072233-10-2)

The compound (1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol, identified by its CAS No. 2072233-10-2, is a structurally unique molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. Its complex nomenclature reflects its intricate molecular architecture, combining a 1,3,5-trimethylpyrazole moiety with a piperidine ring and a hydroxymethyl functional group. This combination of structural features makes it a promising candidate for various applications, particularly in drug discovery and development.

One of the key reasons for the growing interest in (1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol is its potential as a bioactive scaffold. Researchers have explored its utility in designing small-molecule inhibitors and modulators for targets involved in neurological and inflammatory diseases. The presence of the pyrazole ring, known for its hydrogen-bonding capabilities, enhances its binding affinity to biological targets, while the piperidine moiety contributes to its pharmacokinetic properties, such as solubility and membrane permeability.

In recent years, the demand for novel heterocyclic compounds like CAS No. 2072233-10-2 has surged, driven by the need for innovative therapeutics. This compound aligns with current trends in fragment-based drug design and structure-activity relationship (SAR) studies. Its modular structure allows for easy derivatization, enabling researchers to fine-tune its properties for specific applications. For instance, the hydroxymethyl group can be further functionalized to improve water solubility or introduce additional pharmacophores.

From a synthetic chemistry perspective, (1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol presents an interesting challenge. Its synthesis typically involves multi-step reactions, including alkylation of the pyrazole core and subsequent reductive amination to introduce the piperidine ring. The final step often involves the reduction of a carbonyl group to yield the methanol derivative. These synthetic routes are frequently optimized to achieve high yields and purity, which are critical for pharmaceutical applications.

The compound's potential extends beyond therapeutics. It has also been investigated for its role in material science and catalysis. For example, its nitrogen-rich structure makes it a candidate for designing ligands in coordination chemistry or as a building block for functionalized polymers. Such versatility underscores its value in interdisciplinary research.

As the scientific community continues to explore CAS No. 2072233-10-2, questions about its toxicity profile, metabolic stability, and scalable synthesis remain areas of active investigation. Addressing these questions will be crucial for its transition from a research compound to a commercially viable product. Nonetheless, its unique structure and broad applicability position it as a molecule of significant interest in both academic and industrial settings.

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